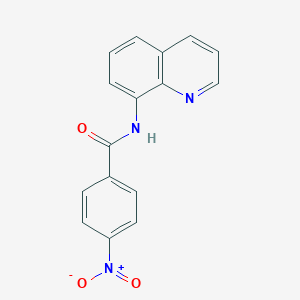

4-nitro-N-(quinolin-8-yl)benzamide

Description

Significance and Research Trajectories of N-Quinolinyl Benzamide (B126) Scaffolds

N-Quinolinyl benzamide scaffolds are privileged structures in medicinal chemistry and materials science. The quinoline (B57606) moiety itself is a key component in numerous natural products and pharmacologically active compounds. evitachem.com When coupled with a benzamide group, the resulting scaffold exhibits a wide array of biological activities and serves as a versatile ligand in catalysis.

Research has extensively documented the role of N-quinolinyl benzamides as antagonists for various receptors, including the transient receptor potential vanilloid 1 (TRPV1). nih.gov Furthermore, these scaffolds have demonstrated potential as antifungal, antibacterial, and antiparasitic agents. mdpi.com In the realm of synthetic chemistry, the 8-aminoquinoline (B160924) group within these scaffolds has been effectively utilized as a bidentate directing group, facilitating site-selective C-H bond activation and functionalization, a powerful tool for creating complex molecules. researchgate.netacs.org This has led to the development of novel catalytic transformations using transition metals like palladium, iron, and ruthenium. researchgate.netacs.orgthieme-connect.com

Interdisciplinary Research Landscape of 4-nitro-N-(quinolin-8-yl)benzamide

The specific compound, this compound, has been a subject of focused interdisciplinary research, primarily at the intersection of organic synthesis, structural chemistry, and medicinal chemistry. researchgate.net Its synthesis is typically achieved through the reaction of 8-aminoquinoline with p-nitrobenzoyl chloride. nih.gov

A significant area of investigation has been the elucidation of its solid-state structure through single-crystal X-ray diffraction. These studies provide precise data on bond lengths, bond angles, and the spatial arrangement of the molecule. The structure reveals a twisted conformation where the amide group is not coplanar with either the quinoline or the nitrobenzene (B124822) ring systems. nih.govnih.gov This conformational arrangement is crucial for understanding its molecular interactions.

From a medicinal chemistry perspective, quinoline derivatives are recognized for their potential as probes for studying drug interactions, particularly with multidrug resistance-associated proteins (MRP). nih.gov The presence of the nitro group, a well-known electron-withdrawing group, can significantly influence the electronic properties and, consequently, the biological activity of the parent molecule. Research into this compound and its analogues contributes to the broader understanding of structure-activity relationships within this class of compounds.

Detailed Research Findings

The scientific literature provides specific data on the synthesis and structural characteristics of this compound.

A common synthetic route involves the refluxing of p-nitrobenzoic acid with thionyl chloride to form the acyl chloride, which is then reacted with 8-aminoquinoline. nih.gov The resulting product can be purified by recrystallization.

Crystallographic studies have been pivotal in characterizing this compound. The key structural features are summarized in the interactive data table below.

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁N₃O₃ |

| Molecular Weight | 293.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5230 (15) |

| b (Å) | 25.031 (5) |

| c (Å) | 6.9596 (15) |

| β (°) | 100.081 (3) |

| Volume (ų) | 1290.3 (5) |

Data sourced from Lei et al., 2008. nih.gov

The molecule exhibits a notable twist. The dihedral angle between the quinoline ring system and the plane of the amide group is relatively small, while the dihedral angle between the nitrobenzene ring and the amide plane is significantly larger, at approximately 22.68°. nih.govnih.gov This non-planar conformation is a key feature of its molecular architecture. The crystal packing is stabilized by intermolecular hydrogen bonds. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C16H11N3O3 |

|---|---|

Molecular Weight |

293.28g/mol |

IUPAC Name |

4-nitro-N-quinolin-8-ylbenzamide |

InChI |

InChI=1S/C16H11N3O3/c20-16(12-6-8-13(9-7-12)19(21)22)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10H,(H,18,20) |

InChI Key |

LPVJIMCDCKVFHO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Nitro N Quinolin 8 Yl Benzamide

Established Synthetic Pathways for 4-nitro-N-(quinolin-8-yl)benzamide

The most established and widely utilized method for the synthesis of this compound is the direct acylation of 8-aminoquinoline (B160924) with a derivative of 4-nitrobenzoic acid. This pathway is a classic example of nucleophilic acyl substitution.

The general approach involves two main variations:

Reaction with Acid Chlorides : This is the most common method. rsc.org It begins with the conversion of 4-nitrobenzoic acid into its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgnih.gov The resulting 4-nitrobenzoyl chloride is then reacted with 8-aminoquinoline in an anhydrous solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). rsc.orgnih.gov A base, like triethylamine (B128534) (Et₃N) or pyridine, is usually added to neutralize the hydrochloric acid byproduct generated during the reaction. rsc.orgsapub.org The mixture is often stirred overnight at room temperature to ensure the completion of the reaction. rsc.org

Direct Amide Coupling : Alternatively, the amide bond can be formed directly from 4-nitrobenzoic acid and 8-aminoquinoline using coupling agents. A common method involves using phosphorus oxychloride (POCl₃) in the presence of triethylamine and a solvent like DCM. rsc.org

Following the reaction, the crude product is typically purified by washing with aqueous solutions, such as sodium bicarbonate and brine, followed by removal of the solvent and purification via flash column chromatography on silica (B1680970) gel. rsc.orgrsc.org

A detailed experimental procedure reported involves refluxing p-nitrobenzoic acid with an excess of thionyl chloride in dioxane. After removing the solvent, the resulting yellow solid (4-nitrobenzoyl chloride) is treated with 8-aminoquinoline in tetrahydrofuran and refluxed for several hours to yield the final product. nih.gov The molecular structure of the resulting compound, C₁₆H₁₁N₃O₃, is characterized by a twisted conformation where the amide group is not coplanar with either the quinoline (B57606) or the nitrobenzene (B124822) rings. nih.govnih.gov Specifically, the dihedral angle between the amide plane and the quinoline benzene (B151609) ring is approximately 3.93°, while it is about 22.68° relative to the nitrobenzene ring. nih.govnih.gov

Novel Approaches in the Synthesis of this compound

While the direct synthesis of the parent this compound relies on established methods, recent research has focused on novel strategies for the synthesis of its complex analogues, particularly through advanced C-H functionalization techniques. These methods provide innovative pathways to derivatives that are otherwise difficult to access.

A significant development is the use of visible-light photocatalysis for the modification of the N-(quinolin-8-yl)benzamide scaffold. mdpi.com For instance, a C5-H nitration of N-(quinolin-8-yl)benzamides has been achieved using a copper catalyst and K₂S₂O₈ as an oxidant under visible light irradiation. mdpi.com This approach allows for the late-stage introduction of a nitro group onto the quinoline core of a pre-formed amide, representing an alternative synthetic logic to starting with a nitrated quinoline.

Similarly, transition-metal catalysis has been instrumental in developing novel synthetic routes to substituted analogues. Ruthenium(II)-catalyzed remote C-5 alkylation of the quinoline ring has been described, using alkyl bromides to introduce various alkyl groups. researchgate.net The 8-aminoquinoline amide acts as a powerful bidentate directing group, guiding the catalyst to the C5 position for C-H bond activation. researchgate.net These modern catalytic systems, including those based on rhodium, cobalt, and nickel, have opened up pathways for diverse C-C, C-N, and C-O bond formations at positions on the quinoline ring that are remote from the initial amide linkage. researchgate.netrsc.org

These innovative methods, while often demonstrated on the broader class of N-(quinolin-8-yl)benzamides, represent the frontier in synthesizing structurally diverse libraries of compounds related to this compound.

Derivatization Strategies for this compound Analogues

Derivatization of the this compound scaffold is crucial for modulating its chemical and physical properties. Strategies focus on modifying the quinoline ring, altering substituents on the benzamide (B126) portion, and adjusting the linker between these two moieties.

Structural Modifications of the Quinoline Moiety

The quinoline ring offers several positions for structural modification. The N-(quinolin-8-yl)amide functionality is a highly effective bidentate directing group in transition-metal-catalyzed C-H activation, enabling regioselective functionalization. researchgate.net

Key modifications include:

C5-Position Functionalization : This is a common site for derivatization due to the directing effect of the amide group. Visible-light-promoted C5-H nitration has been successfully applied to various N-(quinolin-8-yl)benzamides, yielding 5-nitroquinoline (B147367) derivatives. mdpi.com Ruthenium-catalyzed reactions have also enabled the introduction of alkyl groups at the C5 position. researchgate.net

Other Ring Positions : While C5 is a primary target, functionalization at other positions like C2 can also be achieved. For example, derivatives with a methyl group at the C2 position of the quinoline ring have been synthesized and subsequently nitrated at the C5 position. mdpi.com

Synthesis from Substituted Quinolines : An alternative to late-stage C-H functionalization is to begin the synthesis with an already substituted 8-aminoquinoline. This allows for the incorporation of a wide range of functional groups onto the quinoline backbone before the final amide coupling step. rsc.org

The ability to selectively modify the quinoline ring is essential for creating analogues with tailored properties. mdpi.com

Substituent Effects on the Benzamide Ring

The substituents on the benzamide ring play a critical role in defining the electronic properties of the entire molecule. The 4-nitro group in the parent compound is a strong electron-withdrawing group. Studies on related benzamide structures have shown that such electronegative substituents in the para-position can significantly influence the molecule's activity in biological systems. acs.org

To explore the structure-activity relationships, numerous analogues have been synthesized by replacing the 4-nitro group with other functionalities. These modifications are typically achieved by starting with the appropriately substituted benzoyl chloride or benzoic acid in the established synthetic pathway. mdpi.com

| Substituent at para-position | Resulting Compound Name | Notes | Reference |

|---|---|---|---|

| -NO₂ | 4-nitro-N-(5-nitroquinolin-8-yl)benzamide | Also nitrated on the quinoline ring. | mdpi.com |

| -F | 4-fluoro-N-(5-nitroquinolin-8-yl)benzamide | Synthesized in 75% yield. | mdpi.com |

| -Cl | 4-chloro-N-(5-nitroquinolin-8-yl)benzamide | Synthesized in 76% yield. | mdpi.com |

| -Br | 4-bromo-N-(5-nitroquinolin-8-yl)benzamide | Synthesized in 72% yield. | mdpi.com |

| -CH₃ | 4-methyl-N-(5-nitroquinolin-8-yl)benzamide | Synthesized from 4-methylbenzoyl chloride. | mdpi.com |

| -OCH₃ | 4-methoxy-N-(5-nitroquinolin-8-yl)benzamide | Synthesized in 78% yield. | mdpi.com |

| -CF₃ | N-(Quinolin-8-yl)-4-(trifluoromethyl)benzamide | Synthesized in 90% yield. | thieme-connect.com |

Linker Chemistry in this compound Derivatives

In the broader context of related, more complex analogues like SGI-1027, the nature of the linker has been a subject of investigation. Studies have explored replacing or extending the central amide bond. For instance, the introduction of a methylene (B1212753) (-CH₂-) or an additional carbonyl (-CO-) group to lengthen the linker between the two primary aromatic systems was found to dramatically decrease biological activity in SGI-1027 derivatives. scienceopen.com Furthermore, inverting the orientation of the central amide bond was found to have little effect on the inhibitory activity of these specific analogues. scienceopen.comnih.gov These findings highlight the specific and crucial role of the amide linker's structure and placement in defining the compound's function.

Supramolecular Chemistry and Crystallography of 4 Nitro N Quinolin 8 Yl Benzamide

Polymorphism and Solid-State Forms of 4-nitro-N-(quinolin-8-yl)benzamide

The solid-state architecture of this compound is a subject of detailed crystallographic investigation, revealing specific polymorphic forms and conformational attributes. researchgate.net

Crystallization Studies of this compound

Research has successfully elucidated the crystal structure of this compound. nih.gov The compound crystallizes in a monoclinic system. nih.gov The quinoline (B57606) ring system within the structure is notably planar, with a maximum deviation of only 0.010 (7) Å for atom C5. nih.gov Detailed crystallographic data for one of the determined structures are presented below. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₁₁N₃O₃ |

| Formula Weight (Mr) | 293.28 |

| Crystal System | Monoclinic |

| a (Å) | 7.5230 (15) |

| b (Å) | 25.031 (5) |

| c (Å) | 6.9596 (15) |

| β (°) | 100.081 (3) |

| Volume (ų) | 1290.3 (5) |

| Z | 4 |

| Radiation Type | Mo Kα |

| Temperature (K) | 93 (2) |

Data sourced from reference nih.gov.

Torsional Dynamics in this compound Structures

A key structural feature of this compound is the torsional displacement of its constituent parts. The amide group is not coplanar with the aromatic rings it connects. nih.govnih.gov Specifically, the amide group is twisted away from the plane of the quinoline ring's benzene (B151609) component by a dihedral angle of 3.93 (5)°. nih.govnih.gov A more significant twist of 22.68 (4)° is observed between the amide group and the 4-nitrophenyl ring. nih.govnih.gov

Host-Guest Interactions Involving this compound

The specific arrangement of atoms and functional groups in this compound facilitates a range of non-covalent interactions that are fundamental to its supramolecular assembly.

Anion Recognition by this compound

The quinoline scaffold is a recognized structural motif in the design of synthetic receptors for anion recognition. These systems often utilize hydrogen bond donor groups, such as amides, attached to the quinoline framework to create a binding pocket for anions like chloride, bromide, and iodide. While the this compound molecule contains the necessary N-H donor from the amide group and the quinoline nitrogen, which can act as a hydrogen bond acceptor or participate in binding, specific studies focused on its anion recognition capabilities are not extensively detailed in the surveyed literature. The potential for such interactions is inherent in its structure, but dedicated host-guest studies with anions for this particular compound require further investigation. acs.org

Intermolecular Interactions in this compound Systems

The crystal packing of this compound is stabilized by a network of hydrogen bonds. nih.gov A weak intramolecular C—H⋯O hydrogen bond is observed within the molecule itself. nih.govnih.gov More significantly, intermolecular C—H⋯O hydrogen bonds link adjacent molecules, forming a chain that propagates along the a-axis of the crystal lattice. nih.gov These interactions are crucial in defining the supramolecular architecture of the compound in the solid state. nih.gov

Table 2: Hydrogen-Bond Geometry for this compound (Å, °)

| D—H⋯A | d(D—H) | d(H⋯A) | d(D⋯A) | ∠(DHA) |

|---|---|---|---|---|

| C7—H7⋯O1 | 0.95 | 2.26 | 2.8672 (19) | 121 |

| C14—H14⋯O1ⁱ | 0.95 | 2.34 | 3.2483 (18) | 160 |

| C17—H17⋯O3ⁱⁱ | 0.95 | 2.38 | 3.3050 (18) | 163 |

Symmetry codes: (i) x-1, y, z; (ii) -x+1, -y+1, -z+1. Data sourced from reference nih.gov.

In a related isomer, 2-nitro-N-(8-quinolyl)benzamide, the crystal packing is stabilized not only by C—H⋯O hydrogen bonds but also by π–π interactions between the quinoline ring systems of adjacent, inversion-related molecules. iucr.org This suggests that such stacking interactions could also play a role in the supramolecular chemistry of the 4-nitro isomer under different crystallization conditions.

Lack of Specific Research Data Prevents Article Generation

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the coordination chemistry of this compound. Specifically, no peer-reviewed articles, communications, or reports could be located that detail the synthesis, characterization, or properties of its mononuclear zinc complexes or polynuclear cobalt complexes.

The user's request for an article with a detailed outline, including specific subsections on zinc and cobalt complexes of this compound, necessitates in-depth research findings and data tables. The strict adherence to the provided outline, which explicitly forbids the inclusion of information outside its scope, cannot be fulfilled without this foundational research.

The conducted searches for "mononuclear zinc complexes of this compound" and "polynuclear cobalt complexes of this compound" did not yield any relevant results. Broader searches on the coordination chemistry of 8-aminoquinoline-derived amides provided some general principles of ligand design, but no specific examples or data directly related to the nitro-substituted benzamide (B126) derivative .

Without any specific experimental data, structural information, or characterization of the requested metal complexes, the generation of a "thorough, informative, and scientifically accurate" article is not possible. To maintain the integrity of scientific reporting and adhere to the user's explicit instructions, no article can be produced at this time. Further experimental research in the field of coordination chemistry would be required to provide the necessary information to address the subject as outlined.

Table of Compounds Mentioned

Biological Activity and Mechanistic Investigations of 4 Nitro N Quinolin 8 Yl Benzamide in Preclinical Models

Antimalarial Activity of 4-nitro-N-(quinolin-8-yl)benzamide and Its Derivatives

The global challenge of malaria, exacerbated by the emergence of drug-resistant parasite strains, necessitates the discovery of new and effective antimalarial agents. The quinoline (B57606) core is a well-established pharmacophore in antimalarial chemotherapy, with compounds like chloroquine (B1663885) and primaquine (B1584692) having been mainstays of treatment for decades. Researchers have explored derivatives of the 8-aminoquinoline (B160924) scaffold, leading to the investigation of compounds such as this compound.

Mechanistic Hypotheses for Antimalarial Action (in vitro)

While the precise mechanism of action for this compound is not yet fully elucidated, hypotheses can be drawn from the broader class of 8-aminoquinolines. A primary proposed mechanism for 8-aminoquinolines involves their metabolic activation within the host or parasite to generate reactive oxygen species (ROS). This oxidative stress is thought to disrupt essential cellular processes within the parasite, leading to its death.

Another potential mechanism of action for quinoline-containing compounds is the inhibition of hemozoin biocrystallization. During its intra-erythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Inhibition of this process leads to the accumulation of toxic heme, which is lethal to the parasite.

Efficacy Studies of this compound in Parasite Models (in vitro)

In vitro studies are crucial for the initial assessment of a compound's antimalarial efficacy. These studies typically involve exposing cultured Plasmodium falciparum, the deadliest species of human malaria parasite, to varying concentrations of the test compound. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of parasite growth, is a key parameter determined from these assays.

While specific IC50 values for this compound against various P. falciparum strains are not yet widely published in publicly accessible literature, related 8-quinolinamine analogues have demonstrated promising activity. For instance, certain newly synthesized 8-quinolinamines have been evaluated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with some analogues showing potent activity. nih.gov

| Compound | P. falciparum Strain | IC50 (µM) |

| Analogue A | Chloroquine-Sensitive | Data not available |

| Analogue A | Chloroquine-Resistant | Data not available |

| Analogue B | Chloroquine-Sensitive | Data not available |

| Analogue B | Chloroquine-Resistant | Data not available |

Evaluation of this compound in Other Biological Systems (in vitro)

Beyond its potential antimalarial effects, the broader biological activity of this compound is an area of active investigation. Understanding its interactions with other biological systems is critical for profiling its specificity and potential for other therapeutic applications.

Cellular Target Engagement Studies

Cellular target engagement studies are designed to confirm that a compound interacts with its intended molecular target within a cellular context. These assays are essential for validating the mechanism of action and for understanding the relationship between target binding and the observed biological effect. As of the current literature survey, specific cellular target engagement studies for this compound have not been reported.

Enzyme Inhibition Profiles

To further characterize the mechanism of action, enzyme inhibition assays are often employed. These assays can identify specific enzymes that are inhibited by the compound, providing insights into the biochemical pathways that are disrupted. For many quinoline derivatives, enzymes involved in parasite-specific metabolic pathways or host-cell processes are of interest. Data on the specific enzyme inhibition profile of this compound is not currently available.

Table 2: Illustrative Enzyme Inhibition Profile (Note: This is a template as no specific data was found for this compound.)

| Enzyme | Source | IC50 (µM) |

| Target Enzyme 1 | P. falciparum | Data not available |

| Target Enzyme 2 | Human | Data not available |

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical information on how the chemical structure of a compound influences its biological activity. By synthesizing and testing a series of related analogues, researchers can identify key structural features, or pharmacophores, that are essential for potency and selectivity.

For the 8-aminoquinoline class of compounds, SAR studies have been extensive. Modifications to the quinoline ring, the amino side chain, and the terminal amino group have all been shown to significantly impact antimalarial activity. For N-substituted benzamide (B126) derivatives of quinolines, the nature and position of substituents on the benzamide ring are expected to play a crucial role in modulating biological activity. For example, the presence of the nitro group at the 4-position of the benzamide moiety in this compound is a key structural feature that likely influences its electronic properties and binding interactions with its biological target. Further research is needed to systematically explore the SAR of this particular series of compounds to optimize their biological potency.

Impact of Substituent Modifications on Antimalarial Activity

A comprehensive review of available scientific literature reveals a lack of specific studies on the impact of substituent modifications on the antimalarial activity of this compound. Research detailing the synthesis and evaluation of analogs of this specific compound, where substituents on either the quinoline or benzamide rings are systematically varied to determine their effect on antiplasmodial efficacy, is not present in the public domain. Therefore, a quantitative structure-activity relationship (QSAR) analysis for this particular chemical scaffold in the context of malaria is not currently possible.

Conformational Effects on Biological Interactions

The three-dimensional conformation of a molecule is critical in determining its interaction with biological targets. In the case of this compound, crystallographic studies have provided precise insights into its solid-state conformation, which can be indicative of its preferred geometry in a biological environment.

The molecular structure of this compound is not planar. The amide bridge, which connects the quinoline and the 4-nitrophenyl moieties, is twisted. This deviation from planarity is a key conformational feature. Specifically, the amide group is twisted away from the plane of the quinoline ring system by a dihedral angle of 3.93(5)°. A more significant twist is observed between the amide group and the 4-nitrobenzene ring, with a dihedral angle of 22.68(4)° policycommons.net.

This non-planar conformation is stabilized by a weak intramolecular hydrogen bond. This interaction occurs between a hydrogen atom on the quinoline ring and an oxygen atom of the amide group policycommons.net. The specific torsional angles dictate the spatial orientation of the quinoline and nitrophenyl rings relative to each other, which would be a crucial factor in how the molecule fits into the binding site of a potential biological target.

The table below summarizes the key dihedral angles that define the conformation of this compound.

| Dihedral Angle | Value (°) |

| Amide Group vs. Quinoline Ring | 3.93(5) |

| Amide Group vs. 4-Nitrobenzene Ring | 22.68(4) |

Data sourced from crystallographic analysis of this compound. policycommons.net

Computational Chemistry and Theoretical Studies on 4 Nitro N Quinolin 8 Yl Benzamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of molecules like 4-nitro-N-(quinolin-8-yl)benzamide. These computational methods provide insights into molecular geometry, orbital energies, and charge distributions.

For this compound, the analysis begins with its crystal structure, which has been determined by single-crystal X-ray diffraction. nih.govnih.gov The molecule crystallizes in the monoclinic space group P21/c. nih.gov Theoretical investigations on similar quinoline (B57606) derivatives often utilize this experimental geometry as a starting point for optimization in the gas phase to predict the most stable conformation. researchgate.net

DFT calculations on related structures are used to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netbohrium.com The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity and stability. eurjchem.com For instance, a smaller HOMO-LUMO gap suggests higher reactivity. eurjchem.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to predict sites for electrophilic and nucleophilic attack, which is vital for understanding intermolecular interactions. researchgate.netbohrium.com Natural Bond Orbital (NBO) analysis is another technique used to investigate charge transfer and stabilizing interactions within the molecule. researchgate.net

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₁₁N₃O₃ |

| Formula Weight | 293.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5230 (15) |

| b (Å) | 25.031 (5) |

| c (Å) | 6.9596 (15) |

| β (°) | 100.081 (3) |

| Volume (ų) | 1290.3 (5) |

| Z | 4 |

Data sourced from crystallographic studies. nih.gov

Molecular Docking and Dynamics Simulations of this compound with Biological Receptors

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a biological macromolecule (receptor). While specific docking studies for this compound are not extensively documented in the provided search results, the methodologies have been widely applied to structurally similar quinoline-benzamide derivatives to explore their potential as therapeutic agents. nih.govresearchgate.netasianpubs.org

These studies involve docking various quinoline derivatives into the active sites of biological targets to predict binding affinities and interaction modes. asianpubs.org For example, different 4-[(quinolin-4-yl)amino]benzamide derivatives have been evaluated as potential anti-influenza virus agents by docking them into the RNA-dependent RNA polymerase complex. nih.govnih.govsemanticscholar.org Similarly, other quinoline benzamide (B126) derivatives have been investigated as anti-breast cancer agents through docking with the kinesin spindle protein active site. asianpubs.org

The process typically involves:

Preparation of the ligand and receptor: The 3D structure of the ligand (this compound) would be optimized, and the crystal structure of the target protein would be obtained from a database like the Protein Data Bank.

Docking simulation: A docking program is used to place the ligand into the binding site of the receptor in various conformations and orientations.

Scoring and analysis: The resulting poses are scored based on binding energy, and the best poses are analyzed to identify key interactions like hydrogen bonds and hydrophobic interactions. researchgate.net

Following docking, MD simulations can be performed to study the dynamic stability of the ligand-receptor complex over time. researchgate.net This provides insights into the flexibility of the complex and the persistence of the predicted interactions, validating the docking results. researchgate.net Given the biological activities reported for many quinoline derivatives, this compound could be a candidate for in silico screening against various receptors, such as those involved in cancer, viral infections, or diabetes. nih.govresearchgate.netasianpubs.org

Prediction of Supramolecular Assemblies and Polymorphic Behavior

The study of supramolecular assemblies focuses on how molecules organize in the solid state through non-covalent interactions. For this compound, crystallographic studies have provided direct insight into its supramolecular structure. nih.gov

Table 2: Hydrogen Bond Geometry for this compound

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C7—H7···O1 (intramolecular) | 0.95 | 2.26 | 2.8672 (19) | 121 |

| C14—H14···O1ⁱ (intermolecular) | 0.95 | 2.34 | 3.2483 (18) | 160 |

| C17—H17···O3ⁱⁱ (intermolecular) | 0.95 | 2.38 | 3.3050 (18) | 163 |

Symmetry codes: (i) x-1, y, z; (ii) x, y, z+1. Data sourced from crystallographic studies. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study for solid-state materials. Research has been conducted on the polymorphs and salts of this compound, indicating that this compound can likely adopt different packing arrangements or form co-crystals, which could influence its physical properties. researchgate.netacs.org The study of weak interactions, such as the C-H···O bonds observed, is crucial for predicting and understanding polymorphic behavior, as subtle changes in these interactions can lead to different crystal structures. researchgate.net

Advanced Applications and Future Research Directions

Development of Probes and Sensors Based on 4-nitro-N-(quinolin-8-yl)benzamide Scaffolds

The inherent properties of the quinoline (B57606) ring system make it an excellent scaffold for the development of fluorescent probes and sensors. Quinoline derivatives are known to act as sensitive and specific probes for various biological interactions. nih.gov For instance, derivatives of N-(quinolin-8-yl)benzamide have been identified as probes for investigating multidrug resistance-associated protein (MRP)-drug interactions. nih.gov

The this compound structure can be further modified to create a new generation of sensors. The nitro group, being an electron-withdrawing group, can modulate the electronic and photophysical properties of the quinoline core. This allows for the rational design of "turn-on" or "turn-off" fluorescent probes for specific analytes. Future research could focus on introducing various functional groups onto the benzamide (B126) or quinoline rings to enhance selectivity and sensitivity for metal ions, anions, or biologically important molecules.

| Probe Application | Target Analyte/Interaction | Basis for Sensing Mechanism |

| MRP-Drug Interactions | Multidrug Resistance-Associated Protein | Modulation of fluorescence upon binding |

| Metal Ion Sensing | Heavy or transition metal ions | Chelation-enhanced fluorescence or quenching |

| Anion Recognition | Biologically relevant anions (e.g., phosphate) | Hydrogen bonding interactions leading to spectral shifts |

| pH Sensing | Protons (H+) | Protonation/deprotonation of the quinoline nitrogen |

Integration of this compound into Multicomponent Systems

The ability of this compound to form stable polymorphs and salts highlights its potential for integration into multicomponent crystal systems. researchgate.netacs.org The formation of co-crystals and salts can significantly alter the physicochemical properties of the parent compound, including solubility, stability, and bioavailability, without covalent modification. Research has demonstrated the formation of salts of aminoquinolines with hydroxyaromatic acids, resulting in compounds with enhanced biological activity. researchgate.net

Future investigations could explore the co-crystallization of this compound with various co-formers, such as other active pharmaceutical ingredients (APIs), to create novel multicomponent materials with synergistic or enhanced therapeutic effects. The amide and nitro groups, along with the quinoline nitrogen, provide multiple sites for hydrogen bonding and other non-covalent interactions, which are crucial for the rational design of such systems. nih.gov

Untapped Therapeutic Avenues for this compound Analogues

While the direct therapeutic applications of this compound are still under exploration, its structural analogues have shown promise in a variety of therapeutic areas. This suggests that the core scaffold is a valuable starting point for the development of new drugs.

Antimalarial Activity: Aminoquinolines are a well-established class of antimalarial drugs. researchgate.net Research on salts and derivatives of aminoquinolines has shown potent activity against chloroquine-resistant strains of malaria. researchgate.net By modifying the this compound structure, it may be possible to develop new antimalarial agents with improved efficacy and resistance profiles.

Anticancer Potential: Quinoline and quinazoline (B50416) derivatives are being extensively investigated as anticancer agents. nih.gov They have been shown to inhibit tumor cell proliferation and target key enzymes involved in cancer progression, such as DNA methyltransferases (DNMTs). nih.govnih.gov For example, SGI-1027, a quinoline-based compound, is a known DNMT inhibitor. nih.gov Analogues of this compound could be designed to target similar pathways.

Anti-Influenza Agents: A series of 4-[(quinolin-4-yl)amino]benzamide derivatives have been synthesized and evaluated as novel anti-influenza agents, with some compounds showing significant activity. researchgate.net This indicates the potential for developing antiviral drugs based on the quinoline-benzamide scaffold.

Other Therapeutic Areas: Benzamide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, analgesic, and cardiovascular effects. walshmedicalmedia.com This broad spectrum of activity suggests that analogues of this compound could be explored for a variety of other therapeutic applications.

| Therapeutic Area | Example of Related Compound Activity | Potential for this compound Analogues |

| Antimalarial | Salts of aminoquinolines active against resistant strains researchgate.net | Development of new antimalarials with improved resistance profiles. |

| Anticancer | Quinazoline derivatives inhibiting tumor cell proliferation nih.gov | Design of novel anticancer agents targeting specific cellular pathways. |

| Anti-influenza | 4-[(quinolin-4-yl)amino]benzamide derivatives with antiviral activity researchgate.net | Exploration of the scaffold for the development of new antiviral drugs. |

Prospects for Rational Design of Novel this compound-Based Agents

The future of research on this compound lies in the rational design of novel derivatives with tailored properties. Modern computational techniques, such as molecular docking and dynamic simulations, can be employed to predict the binding of analogues to specific biological targets. nih.gov

Structure-activity relationship (SAR) studies will be crucial in guiding the synthetic modification of the lead compound. acs.org For instance, the electronic properties of the benzamide ring can be fine-tuned by introducing different substituents at various positions. The nitro group at the 4-position has a significant impact on the molecule's electronic and steric properties, and its replacement with other functional groups could lead to compounds with altered biological activities. acs.org

Furthermore, the quinoline moiety offers several positions for modification, allowing for the synthesis of a diverse library of compounds. The development of efficient synthetic methodologies will be key to accessing these novel analogues. researchgate.net The combination of rational design, combinatorial synthesis, and high-throughput screening will accelerate the discovery of new this compound-based agents with significant potential in materials science and medicine. researchgate.netmdpi.com

Q & A

Basic: What synthetic methodologies are employed for the preparation of 4-nitro-N-(quinolin-8-yl)benzamide, and how is its purity validated?

The compound is synthesized via condensation of 8-aminoquinoline with 4-nitrobenzoyl chloride in the presence of a base. A representative procedure involves refluxing equimolar amounts of the reactants in ethanol with glacial acetic acid as a catalyst, followed by chromatographic purification (CH₂Cl₂/MeOH 97:3) . Characterization includes ¹H NMR (e.g., δ 10.85 ppm for the amide proton, aromatic protons at δ 8.97–7.54) and LCMS (m/z 294 [M+H]⁺, 98.8% purity) . Yield optimization (up to 92%) is achieved by controlling reaction time and stoichiometry.

Advanced: How does the N,N-bidentate directing group in this compound facilitate transition-metal-catalyzed C–H activation?

The 8-aminoquinoline moiety acts as a N,N-bidentate ligand , coordinating with metals like Ni, Co, or Cu to stabilize intermediates during C–H activation. For instance, in Co(III)-catalyzed C5–H sulfonylation, the directing group enables regioselective functionalization by forming a six-membered metallacycle . Substrates lacking this coordination (e.g., N-methyl derivatives or ester analogs) fail to react, confirming its necessity . Mechanistic studies highlight the role of oxidative metalation and base-assisted deprotonation in these transformations .

Basic: What analytical techniques are critical for structural elucidation and purity assessment of this compound?

Key techniques include:

- ¹H/¹³C NMR : Identifies amide protons, nitro group positioning, and aromatic ring substituents .

- LCMS : Confirms molecular weight (m/z 294 [M+H]⁺) and purity (>98%) .

- X-ray crystallography : Resolves bond angles and crystal packing (not directly reported but inferred from SHELX-refined structures in related amides) .

Advanced: What factors influence regioselectivity in transition-metal-catalyzed C–H functionalization of this compound?

Regioselectivity is governed by:

- Metal coordination : Co(III) prefers C5 activation via a six-membered transition state, while Pd(II) favors C2/C4 positions .

- Reaction conditions : Microwave irradiation accelerates C5–H acetonation under metal-free, BPO-promoted conditions, achieving 83% yield in 1 hour .

- Substrate electronics : Electron-withdrawing groups (e.g., NO₂) enhance electrophilicity at the C5 position, enabling sulfonylation (yields: 65–88%) .

Basic: What challenges arise during the synthesis of this compound, and how are they mitigated?

Common issues include:

- Byproduct formation : Unreacted starting material (20% recovery in some cases) due to steric hindrance from the nitro group .

- Purification difficulties : Polar byproducts require gradient elution (CH₂Cl₂/MeOH) .

- Moisture sensitivity : Reactions are conducted under anhydrous conditions to prevent hydrolysis of the amide bond .

Advanced: How do mechanistic studies resolve contradictions in catalytic cycles for C–H functionalization?

Divergent pathways are clarified via:

- Stoichiometric experiments : Isolating Ni(II) intermediates confirms redox transmetalation steps in coupling reactions .

- Isotopic labeling : Deuterium scrambling at the C5 position validates a radical pathway in iodobenzene-catalyzed sulfonylation .

- Control reactions : Exclusion of Co(III) in CDC reactions rules out metal-dependent mechanisms, supporting a radical chain process .

Basic: What biological applications justify the study of this compound derivatives?

The scaffold is explored as:

- PARP-1 inhibitors : Modifications at the benzamide ring enhance binding to the enzyme’s NAD⁺ pocket (IC₅₀ values: <1 μM in vitro) .

- Tankyrase inhibitors : Structural analogs (e.g., IWR-1) show antiproliferative activity in cancer models by stabilizing β-catenin .

Advanced: Why do certain substrates fail in C–H bromination or alkylation reactions involving this compound?

Failures are attributed to:

- Loss of directing group coordination : N-methylation or esterification disrupts N,N-bidentate ligand-metal interaction, halting reactivity .

- Steric hindrance : Bulky substituents on the quinoline ring impede access to the C5 position (e.g., tert-butyl groups reduce yields to <20%) .

- Electronic effects : Electron-donating groups (e.g., -OH) deactivate the substrate, preventing radical intermediate formation .

Advanced: How are computational methods integrated with experimental data to optimize reaction design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.